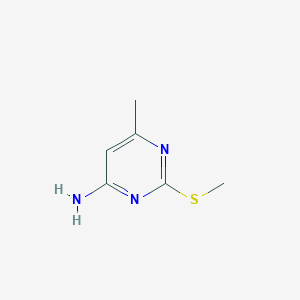

6-Methyl-2-(methylthio)pyrimidin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227904. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-2-methylsulfanylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWNFVWHRRUHMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90310504 | |

| Record name | 6-Methyl-2-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24888-93-5 | |

| Record name | 24888-93-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-2-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 6-Methyl-2-(methylthio)pyrimidin-4-amine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document outlines the core synthetic strategy, presents quantitative data in a structured format, provides detailed experimental protocols, and includes a visual representation of the synthesis pathway.

Core Synthesis Pathway

The most common and efficient synthesis of this compound is a three-step process commencing from the readily available starting material, 6-methyl-2-thiouracil. The pathway involves an initial S-methylation, followed by chlorination of the hydroxyl group, and concluding with an amination step.

-

Step 1: S-Methylation of 6-Methyl-2-thiouracil The synthesis begins with the selective methylation of the sulfur atom in 6-methyl-2-thiouracil. This is typically achieved using a methylating agent such as iodomethane in the presence of a base, like sodium hydroxide, to yield 6-Methyl-2-(methylthio)pyrimidin-4-ol.

-

Step 2: Chlorination of 6-Methyl-2-(methylthio)pyrimidin-4-ol The hydroxyl group at the 4-position of the pyrimidine ring is then converted to a chloro group. This transformation is commonly carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃), yielding the intermediate 4-Chloro-6-methyl-2-(methylthio)pyrimidine.

-

Step 3: Amination of 4-Chloro-6-methyl-2-(methylthio)pyrimidine The final step involves the nucleophilic substitution of the chloro group with an amino group. This is achieved by treating 4-Chloro-6-methyl-2-(methylthio)pyrimidine with ammonia or a source of ammonia, to produce the target compound, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the described synthesis pathway.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) |

| 1 | S-Methylation | 6-Methyl-2-thiouracil | 6-Methyl-2-(methylthio)pyrimidin-4-ol | Iodomethane, Sodium Hydroxide | Water | 98% |

| 2 | Chlorination | 6-Methyl-2-(methylthio)pyrimidin-4-ol | 4-Chloro-6-methyl-2-(methylthio)pyrimidine | Phosphorus Oxychloride (POCl₃) | N/A (POCl₃ as solvent) | Moderate to High (Typical) |

| 3 | Amination | 4-Chloro-6-methyl-2-(methylthio)pyrimidine | This compound | Ammonia (in Ethanol) | Ethanol | Moderate to High (Typical) |

Experimental Protocols

Step 1: Synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-ol

-

Materials:

-

6-Methyl-2-thiouracil

-

Sodium hydroxide (NaOH)

-

Iodomethane (CH₃I)

-

Deionized water

-

-

Procedure:

-

In a suitable reaction vessel, dissolve sodium hydroxide (1.1 equivalents) in deionized water.

-

To this solution, add 6-methyl-2-thiouracil (1.0 equivalent) and stir at room temperature until complete dissolution is observed.

-

Slowly add iodomethane (1.2 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product precipitates out of the solution.

-

Collect the solid by filtration, wash with cold deionized water, and dry under vacuum to afford 6-Methyl-2-(methylthio)pyrimidin-4-ol as a solid.

-

Step 2: Synthesis of 4-Chloro-6-methyl-2-(methylthio)pyrimidine

-

Materials:

-

6-Methyl-2-(methylthio)pyrimidin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

-

Procedure:

-

In a flask equipped with a reflux condenser and a gas trap, carefully add 6-Methyl-2-(methylthio)pyrimidin-4-ol (1.0 equivalent) to an excess of phosphorus oxychloride (used as both reagent and solvent).

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

-

The product will precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry to yield 4-Chloro-6-methyl-2-(methylthio)pyrimidine.

-

Step 3: Synthesis of this compound

-

Materials:

-

4-Chloro-6-methyl-2-(methylthio)pyrimidine

-

Ammonia solution (e.g., 7N in methanol or saturated ethanolic ammonia)

-

Ethanol (if not using a pre-made ammonia solution)

-

-

Procedure:

-

Dissolve 4-Chloro-6-methyl-2-(methylthio)pyrimidine (1.0 equivalent) in a suitable solvent such as ethanol in a sealed pressure vessel.

-

Add an excess of the ammonia solution (e.g., 5-10 equivalents).

-

Seal the vessel and heat the reaction mixture at 80-100 °C for 12-24 hours.

-

After cooling to room temperature, evaporate the solvent under reduced pressure.

-

The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to give this compound.

-

Synthesis Pathway Visualization

An In-depth Technical Guide on the Physicochemical Properties of 6-Methyl-2-(methylthio)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Methyl-2-(methylthio)pyrimidin-4-amine (CAS Number: 24888-93-5), a heterocyclic organic compound with potential applications in pharmaceutical and agricultural research. This document collates available experimental and predicted data on its key physicochemical parameters, details relevant experimental protocols for their determination, and explores its potential biological significance and synthesis pathways. The information is structured to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif found in numerous biologically active compounds, including nucleic acids and various therapeutic agents. The presence of a methyl group, a methylthio group, and an amino group on the pyrimidine ring of this particular molecule suggests the potential for diverse chemical interactions and biological activities. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, designing effective experimental studies, and developing it into a potential lead compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. Due to the limited availability of experimental data, some values are computationally predicted and should be interpreted with caution.

Table 1: General and Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 24888-93-5 | --INVALID-LINK-- |

| Molecular Formula | C₆H₉N₃S | --INVALID-LINK-- |

| Molecular Weight | 155.22 g/mol | --INVALID-LINK-- |

| Physical Form | White to off-white powder or crystals | --INVALID-LINK-- |

| Boiling Point | 322.7 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |

| Melting Point | Not available | - |

| pKa | Not available | - |

| logP | Not available | - |

| Water Solubility | Not available | - |

Experimental Protocols for Physicochemical Property Determination

Detailed methodologies for the experimental determination of key physicochemical properties are crucial for validating predicted values and ensuring data accuracy.

Melting Point Determination

The melting point of a crystalline solid provides an indication of its purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with basic functional groups like the amino-pyrimidine core, the pKa of its conjugate acid is determined.

Protocol: Potentiometric Titration

-

Solution Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the sample solution.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

LogP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (preferably the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously for a set period to allow for partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that influences a compound's bioavailability.

Protocol: Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a flask containing a known volume of water or a buffer of a specific pH.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be confirmed.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Concentration Measurement: The concentration of the dissolved compound in the clear aqueous phase is quantified using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Result: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Potential Biological Activity and Synthesis

Biological Activity

While specific biological activities for this compound are not extensively documented in publicly available literature, the pyrimidine core is a well-known pharmacophore. Derivatives of 2-aminopyrimidine have been investigated for a wide range of therapeutic applications. For instance, some pyrimidine derivatives have shown inhibitory activity against enzymes such as Dipeptidyl Peptidase-4 (DPP-4), which is a target for type 2 diabetes treatment[1]. Others have been explored for their potential as antimicrobial and antifungal agents[2]. The structural similarity of this compound to these biologically active molecules suggests that it could be a valuable starting point for the development of new therapeutic agents. Further screening and biological assays are necessary to elucidate its specific pharmacological profile.

Synthesis Pathway

A common synthetic route to 4-aminopyrimidine derivatives involves the condensation of a β-dicarbonyl compound or its equivalent with a guanidine derivative. For this compound, a plausible synthesis could start from a suitable β-ketoester and S-methylisothiourea.

References

In-Depth Technical Guide: 6-Methyl-2-(methylthio)pyrimidin-4-amine (CAS 24888-93-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methyl-2-(methylthio)pyrimidin-4-amine, a heterocyclic compound of interest in medicinal chemistry and agrochemical research. This document details its physicochemical properties, synthesis, spectroscopic data, and known biological relevance, presenting quantitative data in structured tables and outlining experimental protocols.

Physicochemical Properties

This compound is a white to off-white powder or crystalline solid.[1] It serves as a versatile building block in the synthesis of more complex molecules due to its reactive amine and methylthio groups. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 24888-93-5 | [1] |

| Molecular Formula | C₆H₉N₃S | [2] |

| Molecular Weight | 155.22 g/mol | [2] |

| Appearance | White to off-white powder or crystals | [1] |

| Boiling Point | 322.7°C at 760 mmHg | [2] |

| Storage Temperature | Refrigerator | [1] |

Synthesis

A logical workflow for the synthesis is depicted in the following diagram:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-ol (Intermediate)

This protocol is adapted from the synthesis of 6-methyl-4-hydroxy-2-methylthiopyrimidine.[3]

-

Materials:

-

6-Methyl-2-thiouracil

-

Sodium hydroxide (NaOH)

-

Iodomethane (CH₃I)

-

Water

-

Ice

-

-

Procedure:

-

To a suspension of 6-methyl-2-thiouracil in water at room temperature, add a solution of sodium hydroxide and stir until the solid dissolves completely.

-

Slowly add iodomethane dropwise to the reaction mixture.

-

Continue stirring at room temperature for several hours.

-

The resulting solid precipitate is collected by filtration, washed with ice-cold water, and dried under vacuum to yield 6-methyl-2-(methylthio)pyrimidin-4-ol.

-

Step 2: Amination of 6-Methyl-2-(methylthio)pyrimidin-4-ol (Proposed)

A common method for the amination of a pyrimidin-4-ol involves its conversion to a 4-chloro intermediate, followed by nucleophilic substitution with ammonia or an amine.

-

Materials:

-

6-Methyl-2-(methylthio)pyrimidin-4-ol

-

Phosphorus oxychloride (POCl₃) or other chlorinating agent

-

Ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent)

-

Appropriate solvent (e.g., dioxane, toluene)

-

-

Procedure (General Outline):

-

The 6-Methyl-2-(methylthio)pyrimidin-4-ol is refluxed with a chlorinating agent, such as phosphorus oxychloride, to produce the 4-chloro-6-methyl-2-(methylthio)pyrimidine intermediate.

-

After removal of the excess chlorinating agent, the crude intermediate is dissolved in a suitable solvent.

-

An excess of an ammonia source is added, and the reaction mixture is heated in a sealed vessel or under reflux until the reaction is complete (monitored by TLC).

-

The reaction mixture is then cooled, and the product is isolated by extraction and purified by crystallization or column chromatography.

-

Spectroscopic Data

Detailed spectroscopic data for this compound is not consistently available in the public domain. The following tables provide an estimation of the expected spectral characteristics based on the analysis of closely related pyrimidine derivatives.

Table 2: Predicted ¹H NMR Spectral Data

| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) |

| -CH₃ (on pyrimidine ring) | Singlet | 2.2 - 2.4 |

| -S-CH₃ | Singlet | 2.4 - 2.6 |

| Pyrimidine-H | Singlet | 5.8 - 6.2 |

| -NH₂ | Broad Singlet | 6.5 - 7.5 |

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon | Approximate Chemical Shift (δ, ppm) |

| -CH₃ (on pyrimidine ring) | 18 - 25 |

| -S-CH₃ | 12 - 15 |

| C5 (pyrimidine ring) | 100 - 110 |

| C4 (pyrimidine ring) | 160 - 165 |

| C6 (pyrimidine ring) | 165 - 170 |

| C2 (pyrimidine ring) | 170 - 175 |

Table 4: Predicted IR Spectral Data

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3100 - 3500 (two bands for primary amine) |

| C-H stretch (aromatic/aliphatic) | 2850 - 3100 |

| C=N stretch (pyrimidine ring) | 1550 - 1650 |

| N-H bend (amine) | 1580 - 1650 |

| C-N stretch | 1250 - 1350 |

Table 5: Predicted Mass Spectrometry Data

| Ion | m/z |

| [M]⁺ | 155 |

| [M-CH₃]⁺ | 140 |

| [M-SCH₃]⁺ | 108 |

Biological Activity and Applications

This compound serves as a key intermediate in the synthesis of a variety of biologically active compounds. The pyrimidine scaffold is a well-known pharmacophore present in numerous therapeutic agents and agrochemicals.

Derivatives of this core structure have been investigated for a range of activities, including:

-

Anticonvulsant Activity: Modification of the pyrimidine core has led to the development of compounds with potential anticonvulsant properties.

-

Plant Growth Stimulation: Certain derivatives have shown promise as plant growth stimulants.[4][5]

-

Anticancer Activity: The pyrimidine nucleus is a common feature in many anticancer drugs, and derivatives of this compound have been explored for their potential in this area. Specifically, derivatives have been shown to have inhibitory activity on the cell proliferation of the A-431 cell line and on Epidermal Growth Factor Receptor (EGFR) tyrosine kinase phosphorylation.[6]

The general mechanism of action for many pyrimidine-based bioactive molecules involves their interaction with key enzymes or receptors in signaling pathways. For instance, in cancer, they can act as kinase inhibitors, disrupting cell signaling pathways crucial for tumor growth and survival.

A simplified representation of a potential kinase inhibition pathway is shown below:

Caption: Generalized kinase inhibition by a pyrimidine derivative.

Experimental Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxic effects of a compound on a cancer cell line.

-

Materials:

-

Cancer cell line (e.g., A-431)

-

Cell culture medium and supplements

-

96-well plates

-

This compound or its derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value.

-

Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[1]

Conclusion

This compound is a valuable heterocyclic intermediate with significant potential in the development of new agrochemicals and pharmaceuticals. Its versatile structure allows for the synthesis of a wide range of derivatives with diverse biological activities. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers in their scientific endeavors. Further investigation is warranted to fully elucidate its spectroscopic characteristics and explore its therapeutic and agrochemical potential.

References

- 1. This compound | 24888-93-5 [sigmaaldrich.com]

- 2. This compound [myskinrecipes.com]

- 3. 6-Methyl-2-(methylthio)pyrimidin-4-ol | 6328-58-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activities of 6-Methyl-2-(methylthio)pyrimidin-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2-(methylthio)pyrimidin-4-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry and agrochemical research. While the core molecule itself has not been reported to possess significant intrinsic biological activity, it serves as a versatile and crucial scaffold for the synthesis of a wide array of derivatives exhibiting potent and diverse biological effects. This technical guide provides an in-depth overview of the biological activities of these derivatives, focusing on their anticancer, antimicrobial, and plant growth-regulating properties. The information presented herein is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic and agricultural potential of this class of compounds.

Biological Activities of this compound Derivatives

The derivatization of the this compound core has led to the discovery of molecules with significant biological activities, which are broadly categorized below.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through the modulation of key signaling pathways involved in cell cycle regulation and tumor progression.

Several novel aminopyrimidine derivatives have been developed as potent inhibitors of Polo-Like Kinase 4 (PLK4), a master regulator of centriole duplication.[1] Overexpression of PLK4 is a hallmark of several cancers, making it an attractive therapeutic target.[1]

Certain pyrazolo[3,4-d]pyrimidine derivatives bearing the 6-methylthio group have demonstrated inhibitory activity against EGFR-TK phosphorylation.[2] The EGFR signaling pathway plays a critical role in cell proliferation and survival, and its dysregulation is frequently observed in various malignancies.[2]

Quantitative Data on Anticancer Activity

| Derivative Class | Target | Cancer Cell Line | Activity Metric (IC50/EC50) | Reference |

| Pyrimidin-2-amine Derivatives | PLK4 | - | IC50 = 0.0067 µM (for compound 8h) | [1] |

| 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines | EGFR-TK | A-431 | Inhibitory activity on cell proliferation | [2] |

| Aminopyrimidine Derivatives | Not Specified | Glioblastoma, Triple-Negative Breast Cancer, Oral Squamous Cell Carcinomas, Colon Cancer | EC50s = 5–8 μM at 48h (for derivative 2a) | [3] |

Antimicrobial Activity

The structural framework of this compound has been utilized to synthesize derivatives with significant antibacterial and antifungal properties. These compounds often exhibit broad-spectrum activity against various pathogens.

Novel 2-[[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-yl]thio]acetohydrazide derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities.[4][5] The structure-activity relationship studies of these compounds have revealed that the nature of the substituent on the hydrazide fragment plays a crucial role in their microbial inhibition.[5]

Quantitative Data on Antimicrobial Activity

| Derivative Class | Microorganism | Activity Metric (MIC) | Reference |

| 2-[[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-yl]thio]acetohydrazide derivatives | E. coli, C. albicans | Varies depending on the substituent | [4] |

Plant Growth Stimulant Properties

In the field of agriculture, derivatives of this compound have been investigated for their potential as plant growth regulators.

The synthesis of novel 2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide derivatives has been reported, and these compounds have demonstrated growth stimulant properties.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of this compound derivatives.

Synthesis of 2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide Derivatives[6]

-

Synthesis of 2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetyl azide (11): To a suspension of 2-((6-Methyl-2-(methylthio) pyrimidin-4-yl) oxy) acetohydrazide (3) (0.01 mol) in 30 mL of water, add 0.025 mol of NaNO2. Then, at 0°C, add 0.025 mol of acetic acid dropwise. Stir the mixture for a specified time, filter the precipitate, wash with water, and dry.

-

General procedure for the synthesis of N-substituted acetamides (12a-e): A mixture of compound 11 (0.01 mol), the corresponding amine (0.01 mol), and two drops of pyridine in 10 mL of toluene is heated at 100°C for 2 hours. After cooling, the precipitate is filtered, washed, and recrystallized.

In Vitro Anticancer Activity - MTT Assay[7][8][9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24 or 48 hours).

-

MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubation: Incubate the microplate for 4 hours in a humidified atmosphere.

-

Solubilization: Add 100 µL of the solubilization solution into each well.

-

Absorbance Measurement: Allow the plate to stand overnight in the incubator. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

Antimicrobial Susceptibility Testing - Broth Microdilution Method[10][11]

-

Preparation of Inoculum: Prepare a standardized bacterial suspension.

-

Serial Dilution of Compounds: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents visible growth of the microorganism.

Plant Growth Regulator Bioassay[12][13][14]

-

Seed Sterilization and Germination: Surface sterilize seeds of the test plant (e.g., dwarf pea) and allow them to germinate.

-

Application of Test Compounds: Apply different concentrations of the test compounds to the shoot apex of the seedlings.

-

Incubation: Grow the seedlings under controlled environmental conditions for a specified period (e.g., one week).

-

Measurement: Measure the shoot height of the plants from the cotyledonary node to the highest visible node.

-

Data Analysis: Calculate the mean increment in shoot length for each treatment group and compare it with a control group.

Visualizations

Signaling Pathways

Caption: Simplified EGFR Signaling Pathway and the inhibitory action of pyrimidine derivatives.

Caption: The role of PLK4 in centriole duplication and cancer, and its inhibition by aminopyrimidine derivatives.

Experimental Workflow

Caption: A typical experimental workflow for in vitro screening of anticancer compounds.

Conclusion

This compound has proven to be a highly valuable scaffold in the development of novel therapeutic and agricultural agents. The diverse biological activities of its derivatives, ranging from potent anticancer and antimicrobial effects to plant growth stimulation, underscore the significant potential of this chemical class. The continued exploration of new derivatives and a deeper understanding of their mechanisms of action will likely lead to the development of innovative drugs and agrochemicals to address pressing global challenges in health and food security. This guide serves as a foundational resource to stimulate further research and development in this promising area.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Methyl-2-(methylthio)pyrimidin-4-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of derivatives and analogs based on the 6-Methyl-2-(methylthio)pyrimidin-4-amine core. This pyrimidine scaffold serves as a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents.

Introduction to the Pyrimidine Core

The pyrimidine ring is a fundamental heterocyclic aromatic compound found in a variety of biologically crucial molecules, including the nucleobases uracil, thymine, and cytosine, as well as vitamin B1.[1] In medicinal chemistry, the pyrimidine scaffold is a cornerstone for the design of novel therapeutic agents due to its ability to mimic the purine bases of ATP and interact with the hinge region of kinases.[2][3][4] The this compound structure, in particular, offers multiple sites for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. Derivatives have shown a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1]

Synthesis of the Core Structure and Derivatives

The synthesis of this compound and its analogs can be achieved through several established routes. A common strategy involves the initial construction of a substituted pyrimidine ring, followed by functional group interconversions.

General Synthetic Workflow

A prevalent method for synthesizing the pyrimidine core involves the condensation of a compound with an amidine structure (like thiourea) with a three-carbon compound (like ethyl acetoacetate).[5] Subsequent modifications, such as methylation and amination, yield the desired final products. The workflow below illustrates a generalized pathway for the synthesis and diversification of these derivatives.

Caption: General workflow for synthesizing the pyrimidine core and its derivatives.

Experimental Protocols

Protocol 2.2.1: Synthesis of 6-Methyl-4-hydroxy-2-methylthiopyrimidine [6] This protocol details the S-methylation of the thiouracil precursor.

-

Dissolve Sodium hydroxide (15.7 g, 381 mmol) in 500 mL of water with stirring at room temperature.

-

Add 6-Methyl-2-thiouracil (53.5 g, 369 mmol) and stir for 10 minutes until a clear solution is formed.

-

Slowly add Iodomethane (28.99 mL, 461 mmol) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 4 hours.

-

Collect the resulting colorless solid via filtration.

-

Wash the solid with ice-cold water (2 x 100 mL).

-

Dry the product under vacuum at 60 °C to yield 6-methyl-4-hydroxy-2-methylthiopyrimidine (Yield: 98%).

Protocol 2.2.2: General Procedure for Nucleophilic Substitution [7] This protocol is for introducing various amine nucleophiles to a chlorinated pyrimidine intermediate.

-

To a stirred solution of a substituted aniline (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (2.5 eq).

-

Stir the suspension at room temperature for 20-30 minutes.

-

Add the 4-chloro-6-methyl-2-(methylthio)pyrimidine intermediate (1.0 eq) portion-wise.

-

Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Biological Activities and Structure-Activity Relationships

Derivatives of the this compound scaffold have been investigated for a range of biological activities. The nature and position of substituents on the pyrimidine ring greatly influence their potency and selectivity.[1]

Anticancer Activity and Kinase Inhibition

The pyrimidine core is a well-established scaffold for designing kinase inhibitors.[4] Analogs of this compound have been evaluated as inhibitors of various protein kinases implicated in cancer.

Table 1: Kinase Inhibitory and Antiproliferative Activity of Pyrimidine Derivatives

| Compound ID | Target Kinase / Cell Line | Activity Metric | Potency (IC50/Ki) | Reference |

|---|---|---|---|---|

| 8h | PLK4 | IC50 | 0.0067 µM | [8] |

| YLT-11 | PLK4 | IC50 | 22 nM (0.022 µM) | [8] |

| VX680 | PLK4 | Ki | 7.66 nM (0.0077 µM) | [8] |

| Compound 2 | Src Kinase | IC50 | 220 nM (0.22 µM) | [9] |

| Compound l | MDA-MB-231 (Breast Cancer) | IC50 | 27.6 µM | [10] |

| 2a, 2d, 2g | A-431 (Skin Cancer) | Inhibition | Active |[11] |

Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant.

Structure-Activity Relationship (SAR) for Kinase Inhibition:

-

Hinge Binding: The 4-amino group is crucial for forming hydrogen bonds with the hinge region of the kinase active site, mimicking the natural ligand ATP.[4]

-

Substituents at C2 and C6: The methylthio group at the C2 position and the methyl group at the C6 position often contribute to van der Waals interactions and can be modified to improve selectivity and potency.

-

Substituents on the 4-amino group: Modifications at this position are widely explored to extend into solvent-exposed regions or target specific sub-pockets of the kinase, significantly impacting activity. For instance, in a series of pyrazolo[3,4-d]pyrimidines, the addition of a 2-chloro-2-phenylethyl chain at the N1 position led to compounds with inhibitory activity against EGF receptor tyrosine kinase (EGFR-TK) phosphorylation.[11]

Inhibited Signaling Pathway: EGFR Several pyrimidine derivatives function by inhibiting receptor tyrosine kinases like EGFR. The activation of EGFR by its ligand (EGF) triggers downstream signaling cascades, such as the RAS/MAPK pathway, which promotes cell proliferation and survival. Inhibition of EGFR-TK blocks this entire cascade.

Caption: Inhibition of EGFR tyrosine kinase by a pyrimidine derivative.[11]

Antimicrobial Activity

Various derivatives incorporating the pyrimidine scaffold have demonstrated significant antimicrobial properties, including activity against bacteria and mycobacteria.

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Series | Target Organism | Activity Metric | Potency Range (MIC) | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidin-7-amines | M. tuberculosis | MIC | 1 - 7 µg/mL | [12] |

| Pyridine-2-methylamine-4-aryl derivatives | M. tuberculosis H37Rv | MIC | 0.5 - 1 µg/mL | [13] |

| N'-[1-(4-aminophenyl)ethylidene]...acetohydrazide | Bacteria | MIC | Potent |[14] |

Note: MIC is the Minimum Inhibitory Concentration, the lowest concentration of a compound that prevents visible growth of a microorganism.

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

-

For antitubercular pyrazolo[1,5-a]pyrimidines, a 3-(4-fluoro)phenyl group combined with various 5-alkyl or 5-aryl substituents was found to be effective.[12]

-

In acetohydrazide derivatives, the nature of the substituent on the benzene ring attached to the hydrazide fragment significantly influences antimicrobial activity, with amino and hydroxyl groups showing increased potency.[14]

Plant Growth Regulation

Certain 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives have been identified as having plant growth stimulant properties.

Table 3: Plant Growth Stimulant Activity

| Compound Series | Activity Compared to Heteroauxin | Reference |

|---|---|---|

| 2-amino-substituted 6-methyl-pyrimidin-4-ols | 46 - 93% | [15] |

| 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide derivatives | Growth-regulating properties |[16] |

Structure-Activity Relationship (SAR) for Plant Growth Regulation: The research indicates that O-substituted products synthesized from the sodium salts of 2-amino-substituted pyrimidin-4-ols show pronounced stimulating action on plant growth.[15] Further studies on acetohydrazide derivatives also confirmed growth-regulating activities.[16]

Key Experimental Assay Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Assay[14][17]

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth.

Protocol for In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for measuring the inhibition of a specific kinase.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase enzyme, a specific substrate peptide, and a buffer solution with necessary cofactors (e.g., MgCl2).

-

Compound Addition: Add varying concentrations of the test compound (e.g., pyrimidine derivative) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop Reaction & Measure: Stop the reaction and measure the amount of phosphorylated substrate. For radiolabeled ATP, this can be done by capturing the phosphorylated peptide on a filter membrane and measuring radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The this compound core and its analogs represent a versatile and highly valuable scaffold in modern drug discovery and agrochemical research. The synthetic accessibility of this core allows for extensive structural diversification, leading to compounds with potent and selective biological activities. The data summarized herein demonstrate the potential of these derivatives as anticancer agents (particularly as kinase inhibitors), antimicrobials, and plant growth regulators. The detailed structure-activity relationships and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and evaluate new, more effective agents based on this privileged pyrimidine structure.

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 5. wjarr.com [wjarr.com]

- 6. 6-Methyl-2-(methylthio)pyrimidin-4-ol | 6328-58-1 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Therapeutic Targets of 6-Methyl-2-(methylthio)pyrimidin-4-amine

Abstract: This technical guide provides a comprehensive overview of the potential therapeutic targets related to the chemical scaffold of 6-Methyl-2-(methylthio)pyrimidin-4-amine. While this compound is primarily utilized as a key intermediate in the synthesis of bioactive molecules, its core pyrimidine structure is integral to a variety of potent enzyme inhibitors. This document details the therapeutic targets of derivatives synthesized from this precursor, presents quantitative data on their activity, outlines relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Role of this compound as a Synthetic Precursor

This compound is a substituted pyrimidine that serves as a crucial building block in medicinal chemistry. The pyrimidine ring is a fundamental heterocycle found in nucleic acids and numerous clinically approved drugs, making its derivatives a rich source for drug discovery.[1] This compound, in particular, provides a versatile scaffold for the synthesis of various kinase inhibitors and other targeted therapeutic agents.[2] Its chemical structure allows for modifications at several positions, enabling the development of compounds with high affinity and selectivity for specific biological targets. Research has shown its utility in creating molecules with applications in oncology, inflammation, and infectious diseases.[2][3]

Potential Therapeutic Targets

The therapeutic potential of the this compound scaffold is primarily realized through its derivatives, which have been shown to target several key protein families, most notably protein kinases. Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

Protein Kinases

Derivatives of the this compound core have been synthesized and evaluated as inhibitors of several important protein kinases.[4] These include:

-

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Certain pyrazolo[3,4-d]pyrimidines synthesized from related precursors have demonstrated inhibitory activity against EGFR tyrosine kinase phosphorylation.[3] EGFR is a key target in various cancers.

-

Aurora Kinases: A series of nitroxide-labeled pyrimidines have been developed as potent inhibitors of Aurora A and Aurora B kinases, which are crucial for mitotic progression and are attractive targets for cancer therapy.[5]

-

Polo-like Kinase 4 (PLK4): Novel aminopyrimidine derivatives have shown high inhibitory activity against PLK4, a master regulator of centriole duplication, which is overexpressed in many cancers.[6]

-

Src Family Kinases: The pyrimidine core is a key feature in the discovery of potent pan-Src kinase inhibitors like Dasatinib, which are used in the treatment of chronic myelogenous leukemia.[7]

-

Monopolar Spindle 1 (MPS1) Kinase: The introduction of a methyl group on a related pyrido[3,4-d]pyrimidine core, a structure accessible from pyrimidine intermediates, has led to the discovery of potent and metabolically stable MPS1 inhibitors for cancer treatment.[8]

Other Potential Targets

Beyond kinases, the pyrimidine scaffold is present in molecules with other biological activities:

-

Antimicrobial Agents: Various derivatives have been synthesized and screened for in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][9][10]

-

Plant Growth Regulators: Certain acetohydrazide derivatives have been investigated for their plant growth-stimulating properties.[11][12]

Quantitative Data on Derivative Compounds

The following table summarizes the inhibitory activities of representative compounds derived from pyrimidine-based scaffolds, highlighting the potential of the core structure.

| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |

| Pyrazolo[3,4-d]pyrimidines | EGFR-TK | - | A-431 | [3] |

| Nitroxide-labeled Pyrimidines | Aurora A | 9.3 | HeLa | [5] |

| Nitroxide-labeled Pyrimidines | Aurora B | 2.8 | HeLa | [5] |

| Aminopyrimidine Derivatives | PLK4 | 6.7 | Breast Cancer Cells | [6] |

| Thiazole-pyrimidine Amines | Src | <1 | - | [7] |

Experimental Protocols

General Synthesis of a Pyrimidine-based Kinase Inhibitor

This protocol describes a general method for the synthesis of a substituted aminopyrimidine, a common core for many kinase inhibitors, starting from a chloropyrimidine intermediate.

-

Starting Material: 4-chloro-6-methyl-2-(methylthio)pyrimidine (a derivative of the title compound).

-

Reaction: The chloropyrimidine is reacted with a desired amine in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Catalysis: The reaction is often facilitated by a base, such as potassium carbonate, to scavenge the HCl generated.

-

Reaction Conditions: The mixture is typically heated to 80°C for several hours to ensure the completion of the reaction.

-

Work-up and Purification: The reaction mixture is cooled, and the product is precipitated by the addition of water. The solid product is then collected by filtration, washed, and purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of a compound against a specific protein kinase.

-

Reagents:

-

Recombinant human kinase enzyme.

-

Substrate peptide or protein.

-

ATP (Adenosine triphosphate).

-

Test compound (dissolved in DMSO).

-

Assay buffer.

-

-

Procedure:

-

The kinase, substrate, and test compound are pre-incubated in the assay buffer in a 96-well plate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

-

The reaction is terminated by the addition of a stop solution.

-

-

Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as:

-

Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based assay: Using an ADP-Glo™ Kinase Assay that measures the amount of ADP produced.

-

-

Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from a dose-response curve.

Cell-Based Proliferation Assay

This protocol describes a method to evaluate the effect of a compound on the proliferation of cancer cells.

-

Cell Culture: Cancer cell lines (e.g., HeLa, A-431) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

Proliferation Measurement: Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay, which measures the metabolic activity of the cells.

-

Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined.

Visualizations

Signaling Pathway

Caption: EGFR signaling pathway and the point of inhibition.

Experimental Workflow

Caption: Drug discovery workflow for kinase inhibitors.

References

- 1. heteroletters.org [heteroletters.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Discovery and history of 2,4,6-substituted pyrimidines

An In-depth Technical Guide to the Discovery and History of 2,4,6-Substituted Pyrimidines

Introduction

The pyrimidine ring system is a fundamental heterocyclic scaffold in nature, forming the core of nucleobases such as cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA.[1][2] Beyond their role in genetics, pyrimidine derivatives are found in vitamins like thiamine and folic acid and are crucial in numerous biological processes.[3][4] The synthetic versatility of the pyrimidine nucleus, particularly at the 2, 4, and 6 positions, has allowed medicinal chemists to develop a vast array of therapeutic agents. These positions are electron-deficient, making them susceptible to nucleophilic substitution and facilitating the synthesis of diverse derivatives.[1] This guide provides a comprehensive overview of the historical discovery, key synthetic milestones, and the evolution of 2,4,6-substituted pyrimidines as a privileged scaffold in drug development.

Discovery and Early History

While pyrimidine derivatives like alloxan and barbituric acid were known in the early 19th century, the systematic study of pyrimidines began in 1884 with Arthur Pinner.[1] Pinner was the first to synthesize pyrimidine derivatives by condensing amidines with ethyl acetoacetate, a reaction that laid the groundwork for what is now known as the Pinner pyrimidine synthesis.[1][5][6] He coined the name "pyrimidin" in 1885.[1]

The parent, unsubstituted pyrimidine ring was not prepared until 1900, when Gabriel and Colman synthesized it by first converting barbituric acid into 2,4,6-trichloropyrimidine, followed by reduction with zinc dust.[1] This synthesis of an archetypal 2,4,6-substituted pyrimidine was a critical step, highlighting the reactivity of these positions and opening the door for further chemical exploration.

Core Synthetic Methodologies

The construction of the 2,4,6-substituted pyrimidine ring is primarily achieved through condensation and cyclization reactions. The Pinner synthesis remains a cornerstone method.

The Pinner Pyrimidine Synthesis

The Pinner synthesis is a classical and highly effective [3+3] cycloaddition method for forming the pyrimidine ring.[7] It involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (or an equivalent, such as a β-keto ester or β-diketone) with an amidine.[5][6][7] This reaction directly installs substituents at the 2, 4, and 6 positions of the pyrimidine core.

Experimental Protocol: General Pinner Synthesis

This protocol provides a generalized framework for the synthesis of 2,4,6-substituted pyrimidines via the Pinner reaction.

-

Reactant Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF).

-

Addition of Amidine : Add the amidine hydrochloride salt (1.1 eq) and a base (e.g., sodium ethoxide, potassium carbonate, 1.2 eq) to the mixture. Alternatively, the free amidine base can be used directly.

-

Reaction Condition : Heat the reaction mixture to reflux (typically 60-100°C) and stir for a period ranging from 4 to 24 hours.

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up : Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Purification : The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2,4,6-substituted pyrimidine.[8]

Synthesis from Chalcones

Another prevalent method for synthesizing 2,4,6-trisubstituted pyrimidines involves a two-step process starting from chalcones.

-

Step 1: Claisen-Schmidt Condensation : An appropriately substituted acetophenone is condensed with an aromatic aldehyde in the presence of a base (e.g., NaOH) to form a chalcone derivative.[9][10]

-

Step 2: Cyclization with Guanidine : The resulting chalcone is then reacted with guanidine hydrochloride in a basic alcoholic solution. The guanidine acts as the N-C-N source, cyclizing with the α,β-unsaturated ketone system of the chalcone to yield the 2-amino-4,6-diarylpyrimidine.[9][10][11]

Therapeutic Significance and Applications

The 2,4,6-substituted pyrimidine scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[2][3] The ability to readily modify the substituents at these three key positions allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it a "privileged scaffold."

Anticancer Activity

Numerous 2,4,6-substituted pyrimidines have been investigated as anticancer agents.[11] Their mechanism often involves the inhibition of protein kinases, which are critical for cell signaling and proliferation. For example, compounds with aryl substituents at the C4 and C6 positions have shown potent antiproliferative effects against various cancer cell lines.[11]

| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 2-Amino-4,6-diarylpyrimidines | Chronic Myeloid Leukemia (K562) | Varies by substitution | [11] |

| Triphenyl substituted pyrimidines | Breast (MDA-MB-231), Colon (HCT-116) | Low to sub-micromolar | [11] |

Anti-inflammatory and Analgesic Activity

Researchers have successfully synthesized novel 2,4,6-trisubstituted pyrimidines with significant anti-inflammatory and analgesic properties. In one study, chalcone-derived pyrimidines were evaluated, and several compounds showed potency comparable to the standard drug, ibuprofen.[9]

| Compound ID | R Group at C6 | Anti-inflammatory Activity (% inhibition) | Analgesic Activity (% protection) | Reference |

| 5b | 2,4-dichlorophenyl | 68.4 | 65.2 | [9] |

| 5d | 3-bromophenyl | 65.8 | 62.1 | [9] |

| Ibuprofen | (Standard) | 71.1 | 68.7 | [9] |

Antimicrobial and Antiviral Agents

The pyrimidine core is present in many established antiviral drugs, including the HIV medication Zidovudine.[1][3] Furthermore, novel synthetic derivatives have demonstrated broad-spectrum antibacterial and antifungal activity.[2]

| Compound Class | Target | Activity (IC₅₀ / MIC) | Reference |

| Pyrazolone-pyrimidine hybrids | S. aureus, E. coli, R. oryzae | 0.0029 - 0.0328 µM | [3] |

| 2-Phenyl-4,6-diarylpyrimidines | Various bacteria and fungi | Comparable to standard drugs | [10] |

Cardiovascular Drugs

A prominent example of a 2,4,6-substituted pyrimidine in cardiovascular medicine is Minoxidil . Originally developed as an antihypertensive drug, it is a 2,4-diamino-6-piperidinopyrimidine 3-oxide.[12] Its vasodilatory effect is mediated by the opening of potassium channels.

Conclusion and Future Outlook

From Pinner's initial synthesis in the 1880s to the development of modern kinase inhibitors, the journey of 2,4,6-substituted pyrimidines is a testament to their enduring importance in chemical and medical science. The synthetic accessibility and the capacity for structural diversification at the 2, 4, and 6 positions have cemented the pyrimidine ring as a privileged scaffold in drug discovery. Future research will likely focus on leveraging novel catalytic methods for more efficient and environmentally friendly syntheses, exploring new biological targets, and developing highly selective agents for personalized medicine. The rich history and proven track record of this versatile molecule ensure that it will remain a focal point of innovation for researchers, scientists, and drug development professionals for years to come.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Minoxidil - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility and Stability of 6-Methyl-2-(methylthio)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, and detailed methodologies for determining the solubility and stability of 6-Methyl-2-(methylthio)pyrimidin-4-amine. While specific experimental data on the solubility and stability of this compound is limited in publicly available literature, this document offers a robust framework for its characterization. By presenting data on structurally related analogs and outlining detailed experimental protocols, this guide serves as an essential resource for researchers engaged in the development of pyrimidine-based compounds.

Introduction

This compound is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of numerous biologically active molecules, including nucleobases and therapeutic agents. The solubility and stability of such compounds are critical parameters that influence their biological activity, formulation, and overall developability. This guide aims to provide a thorough understanding of these properties for this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃S | [1] |

| Molecular Weight | 155.22 g/mol | [2] |

| Appearance | White to off-white powder or crystals | [2] |

| Storage Temperature | Refrigerator | [2] |

| Purity | 95% | [2] |

Solubility Profile

Table 2: Molar Solubility of 2-Aminopyrimidine in Various Solvents at 298.15 K

| Solvent | Molar Solubility (x₁) |

| Cyclopentanone | > Cyclohexanone |

| Cyclohexanone | > Ethyl formate |

| Ethyl formate | > Methanol |

| Methanol | > Ethyl acetate |

| Ethyl acetate | > Butanone |

| Butanone | > Methyl acetate |

| Methyl acetate | > Acetone |

| Acetone | > n-Propanol |

| n-Propanol | > Ethanol |

| Ethanol | > 2-Pentanone |

| 2-Pentanone | > n-Butanol |

| n-Butanol | > Isobutanol |

| Isobutanol | > Isopropanol |

| Isopropanol | > Isopentanol |

| Isopentanol | > n-Pentanol |

| n-Pentanol | > Acetonitrile |

Source: Adapted from data presented in the Journal of Chemical & Engineering Data.

Stability Profile

Detailed stability data, including degradation pathways and kinetics for this compound, has not been extensively reported. However, pyrimidine derivatives can be susceptible to several degradation mechanisms:

-

Hydrolysis: The amino and methylthio groups may be susceptible to hydrolysis under acidic or basic conditions, although the pyrimidine ring itself is generally stable.

-

Oxidation: The sulfur atom in the methylthio group is a potential site for oxidation, which can lead to the formation of sulfoxide and sulfone derivatives.

-

Photodegradation: Exposure to UV or visible light can induce photochemical reactions in compounds with chromophores like the pyrimidine ring.

Forced degradation studies are essential to identify the potential degradation products and to develop stability-indicating analytical methods.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination

5.1.1. Kinetic Solubility Assay

This method is a high-throughput approach to estimate the solubility of a compound from a DMSO stock solution.

-

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (UV-transparent for UV detection method)

-

Plate shaker

-

Nephelometer or UV/Vis plate reader

-

-

Procedure:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Add 2 µL of the DMSO stock solution to the wells of a 96-well plate.

-

Add 198 µL of PBS (pH 7.4) to each well.

-

Seal the plate and shake at room temperature for 2 hours.

-

Measure the turbidity of the solutions using a nephelometer or measure the absorbance at a predetermined wavelength after centrifugation and transfer of the supernatant to a new plate.

-

A calibration curve is constructed using solutions of known concentrations to determine the solubility.

-

5.1.2. Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

-

Materials:

-

This compound (solid)

-

Selected aqueous and organic solvents

-

Glass vials with screw caps

-

Thermostatically controlled shaker

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV)

-

-

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

-

Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify the likely degradation products and to develop a stability-indicating analytical method.

-

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Photostability chamber

-

-

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and maintain at room temperature or heat gently.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for an extended period.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

-

Analysis:

-

Samples from each stress condition are analyzed by a suitable HPLC method, preferably with a PDA or MS detector to identify and characterize the degradation products. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

-

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for Kinetic Solubility Determination.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: General Workflow for Forced Degradation Studies.

Conclusion

While specific quantitative data for the solubility and stability of this compound remains to be published, this technical guide provides researchers with the necessary tools and methodologies to perform a comprehensive characterization. The provided experimental protocols for kinetic and thermodynamic solubility, as well as forced degradation studies, offer a clear path for generating the critical data required for the advancement of drug discovery and development projects involving this and related pyrimidine derivatives. The information on the analogous compound, 2-aminopyrimidine, serves as a useful benchmark for these future studies.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with the 6-Methyl-2-(methylthio)pyrimidin-4-amine Scaffold

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to a multitude of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[1][2] The functionalization of the pyrimidine ring allows for the synthesis of diverse chemical libraries essential for drug discovery programs. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents onto the core structure.[3][4]

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of a halogenated 6-Methyl-2-(methylthio)pyrimidin-4-amine derivative with various organoboron reagents. For a successful Suzuki coupling, a halide or triflate leaving group is necessary on the pyrimidine ring. This protocol will assume the use of a 5-bromo-6-methyl-2-(methylthio)pyrimidin-4-amine as the electrophilic coupling partner, a common strategy for functionalizing this position. The methodologies described herein are adaptable for both conventional heating and modern microwave-assisted synthesis, providing a robust framework for generating novel compounds for screening and lead optimization.

General Reaction Scheme

The general transformation involves the palladium-catalyzed reaction between a 5-halo-6-methyl-2-(methylthio)pyrimidin-4-amine and an organoboronic acid or ester in the presence of a base.

Scheme 1: Suzuki-Miyaura Coupling of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4-amine

Where 'Ar' represents a variety of aryl or heteroaryl groups.

Data Presentation: Optimization of Reaction Conditions

Successful Suzuki-Miyaura coupling relies on the careful selection of catalyst, base, solvent, and temperature. The following tables summarize typical conditions and provide a starting point for optimization.

Table 1: Screening of Catalysts and Bases

| Entry | Palladium Catalyst (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 65 |

| 2 | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 78 |

| 3 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 8 | 85 |

| 4 | Pd(OAc)₂ (3) + SPhos (6) | K₃PO₄ (2.5) | Toluene/H₂O (10:1) | 110 | 10 | 82 |

Yields are hypothetical and based on typical outcomes for similar substrates. Optimization is recommended for each specific substrate combination.

Table 2: Substrate Scope with Optimized Conditions (Conditions: Pd(dppf)Cl₂ (3 mol%), Cs₂CO₃ (2.0 eq.), 1,4-Dioxane, 100 °C, 8h)

| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | 6-Methyl-5-phenyl-2-(methylthio)pyrimidin-4-amine | 88 |

| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-6-methyl-2-(methylthio)pyrimidin-4-amine | 92 |

| 3 | 4-Trifluoromethylphenylboronic acid | 6-Methyl-5-(4-(trifluoromethyl)phenyl)-2-(methylthio)pyrimidin-4-amine | 75 |

| 4 | Pyridin-3-ylboronic acid | 6-Methyl-5-(pyridin-3-yl)-2-(methylthio)pyrimidin-4-amine | 79 |

| 5 | Thiophen-2-ylboronic acid | 6-Methyl-5-(thiophen-2-yl)-2-(methylthio)pyrimidin-4-amine | 81 |

Experimental Protocols

Protocol 1: Conventional Heating Method

This protocol outlines a standard procedure using conventional heating under an inert atmosphere.

Materials:

-

5-Bromo-6-methyl-2-(methylthio)pyrimidin-4-amine (1.0 mmol, 1.0 eq.)

-

Arylboronic acid (1.2 mmol, 1.2 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)[2]

-

Potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 eq.)[4]

-

1,4-Dioxane (8 mL) and Deionized water (2 mL)